4,5,6,7-四氢-1H-吲唑-3-醇

描述

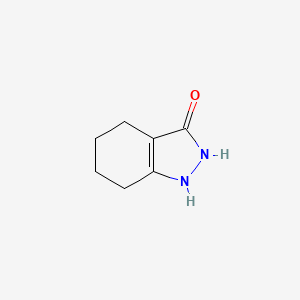

4,5,6,7-Tetrahydro-1H-indazol-3-ol and its derivatives are a class of compounds that have been the subject of various synthetic studies due to their potential applications in medicinal chemistry and material science. These compounds are characterized by a fused ring structure that includes a nitrogen-containing indazole moiety linked to a tetrahydro moiety, which can be functionalized in multiple ways to yield a variety of derivatives with different properties and applications 10.

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives has been approached through various methods. One approach involves the catalytic hydrogenation of 3-indazolone followed by a reaction with dialkylaminoalkyl chloride to yield 1-substituted 3-(dialkylaminoalkoxy) derivatives . Another method utilizes a one-pot three-component system combining substituted β-nitrostyrenes, 1,3-cyclohexanediones, and phenylhydrazines, which undergoes a domino sequence of reactions to construct the tetrahydroindazolone moiety . Additionally, the reaction of pentafluoroacetophenone with hydrazine has been shown to result in the formation of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole . A conventional method from cyclic β-keto esters has also been used to synthesize a series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters . Furthermore, Amberlyst A-21 has been employed as a catalyst for a greener synthesis approach to 4,5,6,7-tetrahydro-1H-indazol-3(2H)-ones .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various spectroscopic techniques. NMR spectroscopy, including 1H, 13C, and 19F-NMR, has been used to characterize the compounds and their derivatives . X-ray diffraction analysis has also been employed to determine the crystal structure of these molecules, revealing non-planar indazol-3-one units and different tautomeric forms depending on the derivative 10.

Chemical Reactions Analysis

The chemical reactivity of 4,5,6,7-tetrahydro-1H-indazol-3-ol derivatives includes their ability to form coordination compounds with various metals such as Cu(II), Co(II), and Ag(I). These coordination compounds exhibit different geometries and have been studied for their antimicrobial, antioxidant, and enzyme inhibition activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present on the tetrahydroindazole ring. The electrostatic properties, including dipole moments and natural bond order calculations, have been analyzed using ab initio quantum theory and density functional methods . The acidity of the compounds has been studied through pKa measurements, which are consistent with the proposed tautomeric structures .

科学研究应用

绿色合成方法

Rao 等人 (2014) 强调使用 Amberlyst A-21 作为催化剂合成 4,5,6,7-四氢-1H-吲唑-3(2H)-酮衍生物。这种方法以其环境友好性和经济可行性而著称,为合成环己酮衍生物提供了一种更绿色的方法。该催化剂可重复使用,有助于简化和方便操作 (Rao 等人,2014)。

化学合成和结构研究

- Soga 等人 (1980) 研究了通过催化氢化合成 1-取代的 3-(二烷基氨基烷氧基)-4,5,6,7-四氢-1H-吲唑,扩大了吲唑衍生物的范围 (Soga、Niwa 和 Shiraishi,1980)。

- Teichert 等人 (2007) 专注于 NH-吲唑的 X 射线晶体学,包括 4,5,6,7-四氢变体。他们的研究提供了对超分子结构和氟化的影响的见解 (Teichert 等人,2007)。

配位化合物及其性质

Khan 等人 (2017) 探讨了 4,5,6,7-四氢-1H-吲唑与不同金属的配位行为,揭示了在抗菌、抗氧化和酶抑制研究中不同的几何形状和潜在应用 (Khan 等人,2017)。

微波辅助合成和抗氧化性质

Polo 等人 (2016) 采用微波辐射有效合成四氢吲唑衍生物,强调了一种绿色方法,具有更高的产率和反应时间。该研究还评估了这些衍生物的抗氧化活性 (Polo 等人,2016)。

互变异构研究

- Medina 等人 (2006) 对四氢吲唑酮的互变异构形式进行了计算研究,提供了有关这些化合物稳定性及其与实验结果一致的宝贵数据 (Medina、López 和 Claramunt,2006)。

- Gopalakrishnan 等人 (2008) 合成了一类新型的稠合吲唑衍生物,包括 4,5,6,7-四氢-2H-吲唑-3-醇。结构表征是使用各种光谱技术实现的 (Gopalakrishnan、Thanusu 和 Kanagarajan,2008)。

- Bovens 等人 (1993) 由 4,5,6,7-四氢-吲唑制备了一种旋光吡唑衍生物。该化合物用于不对称烯丙基烷基化,展示了在催化中的潜在应用 (Bovens、Togni 和 Venanzi,1993)。

抗炎和生物活性

- Nagakura 等人 (1979) 合成了一系列四氢-吲唑-羧酸,并检查了它们的抗炎特性。这项研究强调了这些化合物的潜在药用价值 (Nagakura 等人,1979)。

- Gein 等人 (2019) 获得了新型四氢-2H-吲唑衍生物,并测试了它们的抗菌、镇痛和抗炎活性,有助于了解它们的潜在医疗用途 (Gein 等人,2019)。

安全和危害

The safety information available indicates that 4,5,6,7-Tetrahydro-1H-indazol-3-ol has hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

1,2,4,5,6,7-hexahydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNPJQRQWKZJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016446 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1h-indazol-3-ol | |

CAS RN |

4344-73-4 | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4344-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,5,6,7-Hexahydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)